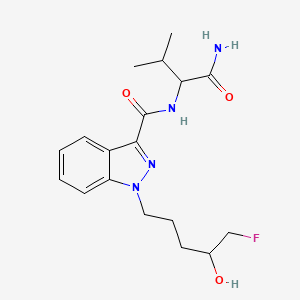

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide

Descripción

5-fluoro AB-PINACA N-(4-hidroxipentil) metabolito es un metabolito cannabinoide sintético derivado de 5-fluoro AB-PINACA. Este compuesto es parte de una clase de cannabinoides sintéticos que se han identificado en productos herbales ilegales . Es un metabolito de fase 1 esperado de 5-fluoro AB-PINACA, basado en el metabolismo conocido de compuestos similares .

Propiedades

Fórmula molecular |

C18H25FN4O3 |

|---|---|

Peso molecular |

364.4 |

Nombre IUPAC |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H25FN4O3/c1-11(2)15(17(20)25)21-18(26)16-13-7-3-4-8-14(13)23(22-16)9-5-6-12(24)10-19/h3-4,7-8,11-12,15,24H,5-6,9-10H2,1-2H3,(H2,20,25)(H,21,26) |

Clave InChI |

IEYDKWLGOBQFKU-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(CF)O |

Sinónimos |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide |

Origen del producto |

United States |

Métodos De Preparación

La preparación de 5-fluoro AB-PINACA N-(4-hidroxipentil) metabolito implica rutas sintéticas que generalmente incluyen los siguientes pasos:

Síntesis de 5-fluoro AB-PINACA: Esto implica la reacción de 5-fluoropentilindazol con reactivos apropiados para formar el compuesto principal.

Metabolismo al metabolito N-(4-hidroxipentil): Este paso implica la hidroxilación de la cadena 5-fluoropentil para formar el metabolito N-(4-hidroxipentil).

Análisis De Reacciones Químicas

5-fluoro AB-PINACA N-(4-hidroxipentil) metabolito experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.

Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes o aminas.

Sustitución: El átomo de flúor puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

5-fluoro AB-PINACA N-(4-hidroxipentil) metabolito se utiliza principalmente en aplicaciones forenses y de investigación. Se utiliza como un estándar de referencia analítico en espectrometría de masas y otras técnicas analíticas para identificar y cuantificar la presencia de cannabinoides sintéticos en muestras biológicas . Además, se utiliza en estudios para comprender el metabolismo y la farmacocinética de los cannabinoides sintéticos .

Mecanismo De Acción

El mecanismo de acción de 5-fluoro AB-PINACA N-(4-hidroxipentil) metabolito implica su interacción con los receptores cannabinoides en el cuerpo. Se cree que actúa como un agonista en los receptores CB1 y CB2, similar a otros cannabinoides sintéticos . Esta interacción conduce a la activación de varias vías de señalización, lo que da como resultado los efectos psicoactivos del compuesto .

Comparación Con Compuestos Similares

5-fluoro AB-PINACA N-(4-hidroxipentil) metabolito es similar a otros metabolitos cannabinoides sintéticos, como AB-PINACA N-(4-hidroxipentil) metabolito y 5-fluoro AKB48 N-(4-hidroxipentil) metabolito . es único en su estructura específica y la presencia del átomo de flúor, lo que puede influir en sus propiedades farmacológicas y vías metabólicas .

Compuestos similares incluyen:

- AB-PINACA N-(4-hidroxipentil) metabolito

- 5-fluoro AKB48 N-(4-hidroxipentil) metabolito

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.